N,N'-Bis(4-cyclohexylphenyl)benzene-1,4-diamine
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Overview
Description
N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine is an organic compound with the molecular formula C30H36N2 It is known for its unique structure, which includes two cyclohexylphenyl groups attached to a benzene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine typically involves the reaction of 4-cyclohexylphenylamine with benzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-aminophenyl)benzene-1,4-diamine
- N,N’-Bis(4-methoxysalicylide)benzene-1,4-diamine
- N,N,N’,N’-Tetraphenyl-1,4-benzenediamine
Uniqueness
N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine is unique due to its cyclohexylphenyl groups, which impart distinct chemical and physical properties. These groups enhance its stability and reactivity compared to similar compounds, making it valuable in various applications.
Properties
CAS No. |
86579-41-1 |
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Molecular Formula |
C30H36N2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-N,4-N-bis(4-cyclohexylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C30H36N2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)31-29-19-21-30(22-20-29)32-28-17-13-26(14-18-28)24-9-5-2-6-10-24/h11-24,31-32H,1-10H2 |
InChI Key |
CTHNIBNPESVSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
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